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Compound of Interest

Compound Name: Isoxazolo[4,5-b]pyridin-3-amine

Cat. No.: B048196

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical properties of Isoxazolo[4,5-b]pyridin-3-amine. This document is intended to
serve as a valuable resource for researchers and professionals engaged in drug discovery and
development, offering key data and experimental methodologies to facilitate further
investigation of this heterocyclic amine.

Core Physicochemical Data

While experimental data for Isoxazolo[4,5-b]pyridin-3-amine is limited in publicly available
literature, this section summarizes the established information and provides computationally
predicted values for essential parameters. These predictions offer valuable initial estimates for
experimental design and interpretation.
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Property Value Source

Molecular Formula CeHsNsO ChemBK[1]
Molar Mass 135.12 g/mol ChemBK[1]
Boiling Point 336.6 °C at 760 mmHg ChemBK][1]

] ] Not experimentally determined.
Melting Point ) N/A
Predicted values may vary.

logP (Octanol-Water Partition Not experimentally determined. N/A
Coefficient) Predicted values may vary.
pKa (Acid Dissociation Not experimentally determined. N/A
Constant) Predicted values may vary.

N Not experimentally determined.
Aqueous Solubility ) N/A
Predicted values may vary.

Spectroscopic Data

The structural elucidation of Isoxazolo[4,5-b]pyridin-3-amine and its derivatives relies on
various spectroscopic techniques. While a specific spectrum for the parent compound is not
readily available, the following are key techniques used for characterization:

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
determining the chemical structure, including the position of the amino group and the
arrangement of atoms in the fused ring system. Commercial suppliers of Isoxazolo[4,5-
b]pyridin-3-amine may provide access to NMR data.[2]

o Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation
pattern, confirming the elemental composition.

« Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the
molecule, such as N-H stretches from the amine group and characteristic vibrations of the
isoxazole and pyridine rings.
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Experimental Protocols for Physicochemical
Property Determination

For researchers seeking to experimentally determine the physicochemical properties of
Isoxazolo[4,5-b]pyridin-3-amine, the following are detailed methodologies for key
experiments.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure
compound.

Methodology: Capillary Method

o Sample Preparation: A small amount of finely powdered, dry Isoxazolo[4,5-b]pyridin-3-
amine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the
heating block.

e Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the last solid crystal melts (completion of melting) are recorded as
the melting range.

Diagram: Workflow for Melting Point Determination
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Caption: General workflow for determining the melting point of a solid organic compound.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a

critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME)

properties.

Methodology: Shake-Flask Method

o Solvent Saturation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually

saturated by vigorous mixing for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known concentration of Isoxazolo[4,5-b]pyridin-3-amine is
dissolved in one of the phases (usually the one in which it is more soluble).

Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the
other saturated solvent in a flask. The mixture is shaken gently for a set period (e.g., 1-2
hours) to allow for equilibrium to be reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol
and aqueous layers.

Concentration Analysis: The concentration of the compound in each phase is determined
using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance
Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Diagram: Shake-Flask Method for logP Determination
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Caption: Key steps in the shake-flask method for determining the logP value.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a
basic compound like Isoxazolo[4,5-b]pyridin-3-amine, the pKa of its conjugate acid is
determined.

Methodology: Potentiometric Titration

e Solution Preparation: A precise amount of Isoxazolo[4,5-b]pyridin-3-amine is dissolved in a
known volume of water or a co-solvent system if solubility is low.
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« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI).

e pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter
as the acid is added in small increments.

o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined as the pH at the half-equivalence point, where half of the
amine has been protonated.

Diagram: Potentiometric Titration Workflow for pKa
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Caption: Procedure for determining the pKa of a basic compound via potentiometric titration.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's bioavailability.
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Methodology: Equilibrium Shake-Flask Method

Sample Preparation: An excess amount of solid Isoxazolo[4,5-b]pyridin-3-amine is added
to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed
flask.

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the
dissolved and undissolved solid.

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and
immediately filtered through a low-binding filter (e.g., 0.22 pum) to remove any undissolved
solid.

Concentration Analysis: The concentration of the dissolved compound in the filtrate is
determined by a suitable analytical method, such as HPLC with a standard calibration curve.

Diagram: Equilibrium Solubility Determination
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Caption: Workflow for determining the equilibrium aqueous solubility of a compound.
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Biological Activity and Potential Signhaling Pathways

The isoxazolo[4,5-b]pyridine scaffold is present in a variety of biologically active molecules.
Derivatives have shown antibacterial, anticancer, and antiproliferative activities.[3][4] Notably,
some isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, an
enzyme involved in the biosynthesis of androgens and estrogen precursors.[3][5] This suggests
a potential mechanism of action for anticancer effects, particularly in hormone-dependent
cancers.

While the specific signaling pathways affected by Isoxazolo[4,5-b]pyridin-3-amine have not
been elucidated, the inhibition of CYP17 provides a plausible starting point for investigation.

Diagram: Potential Mechanism of Action via CYP17 Inhibition
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Caption: Putative mechanism involving inhibition of androgen and estrogen synthesis.

Synthesis Overview

The synthesis of the isoxazolo[4,5-b]pyridine core can be achieved through several routes.
One common method involves the annulation of an isoxazole ring onto a pyridine precursor.[3]
A general representation of such a synthetic strategy is provided below.

Diagram: General Synthetic Approach
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Caption: A generalized synthetic pathway to Isoxazolo[4,5-b]pyridin-3-amine.

This guide provides a foundational understanding of the physicochemical properties of
Isoxazolo[4,5-b]pyridin-3-amine. The provided experimental protocols and predicted data are
intended to support further research and development of this and related compounds. As more
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experimental data becomes available, this document will be updated to reflect the most current
understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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